Midodrine acts as an agonist at alpha 1-adrenergic receptors expressed in arteriolar and venous vasculature. By binding to these receptors, it increases blood pressure .
2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This compound features a benzothiazole core, characterized by a benzene ring fused to a thiazole ring, and includes an amino group and a hydroxyl group attached to an ethyl chain. The molecular formula of this compound is , and it has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in targeting RNA structures and various biological pathways .
2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide can be sourced from various synthetic pathways involving the condensation of substituted thiophenols and carboxylic acids. It is classified under the broader category of benzothiazole derivatives, which are recognized for their roles in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory activities .
The synthesis of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide typically involves several key steps:
The specific reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide. For instance, using polar solvents may enhance solubility and reaction rates during synthesis.
The molecular structure of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide can be depicted as follows:
Key molecular data include:
The compound participates in various chemical reactions typical for benzothiazole derivatives:
The reactivity of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is influenced by electronic effects from substituents on the benzothiazole ring, which can stabilize or destabilize intermediates during these reactions.
The mechanism of action for 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide primarily involves its interaction with RNA structures. Specifically:
Studies indicate that this compound exhibits moderate binding affinity towards specific RNA targets, suggesting potential applications in RNA-targeted therapies .
The potential applications of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide include:
This comprehensive analysis highlights the significance of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide in various scientific fields while emphasizing its synthesis, structural characteristics, reactivity, mechanisms of action, properties, and applications.
The benzothiazole scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over the past century. Early benzothiazole derivatives emerged in the 1950s as muscle relaxants, but their therapeutic potential expanded significantly with the discovery of diverse pharmacological activities. Riluzole (2-amino-6-trifluoromethoxybenzothiazole) marked a watershed moment when approved in 1995 for amyotrophic lateral sclerosis, validating the scaffold's drug development potential [8]. This breakthrough catalyzed intensive research into benzothiazole-based therapeutics, particularly in oncology.
The anticancer potential of 2-arylbenzothiazoles was systematically explored beginning in the late 1990s, culminating in the development of Phortress, a prodrug of the potent antitumor agent 2-(4-aminophenyl)benzothiazole (DF 203). Phortress demonstrated compelling preclinical activity against breast and ovarian carcinomas through induction of cytochrome P450 1A1 and metabolic activation to cytotoxic species [8]. More recently, BLZ945 (a 2-aminobenzothiazole CSF1R inhibitor) advanced to clinical trials (NCT02829723) for advanced solid tumors, reinforcing the scaffold's therapeutic relevance [7]. These milestones illustrate a trajectory from simple heterocycles to sophisticated, target-specific agents, with 2-amino-substituted benzothiazoles representing a particularly promising subclass due to their favorable target engagement profiles and synthetic versatility.
Table 1: Clinically Significant Benzothiazole Derivatives in Drug Discovery
Compound | Therapeutic Application | Key Target/Mechanism | Development Status |
---|---|---|---|
Riluzole | Amyotrophic lateral sclerosis | Glutamate modulation | FDA-approved (1995) |
Zopolrestat | Diabetic complications | Aldose reductase inhibition | Investigational |
Frentizole | Immunosuppression (rheumatoid arthritis) | T-cell modulation | Clinical use |
BLZ945 (Compound 1) | Advanced solid tumors | CSF1R kinase inhibition | Phase II (NCT02829723) |
Phortress (Prodrug) | Breast/ovarian cancer | CYP1A1-mediated activation | Preclinical development |
The 2-amino-1,3-benzothiazole-6-carboxamide framework embodies strategic structural features that confer exceptional biomolecular recognition capabilities. The bicyclic system provides planar rigidity that facilitates intercalation into nucleic acid structures or insertion into protein binding pockets, while the electron-rich sulfur and nitrogen atoms enable directional interactions via hydrogen bonding and dipole-dipole contacts [8] [9]. Positional substitution critically modulates pharmacodynamics: the C6-carboxamide group introduces a hydrogen-bonding motif that enhances water solubility and provides a vector for structural diversification.
The ethanolamine-modified derivative 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide exemplifies rational optimization of this scaffold. The hydroxyethyl side chain significantly expands interaction potential through: (1) introduction of a flexible hydrogen-bond donor/acceptor pair, (2) extension of molecular reach into adjacent binding regions, and (3) improved physicochemical properties via the terminal hydroxyl group [8]. Computational analyses reveal that the 2-amino group and carboxamide carbonyl form a bidentate recognition motif capable of simultaneous interaction with complementary residues in biological targets. This is exemplified in kinase inhibition, where 2-aminobenzothiazoles adopt binding modes engaging hinge region residues through N-H···O and N···H-N hydrogen bonds [7]. The scaffold's structural plasticity enables diverse derivatization strategies while maintaining core pharmacophore integrity, as demonstrated in the development of p56lck tyrosine kinase inhibitors featuring 2-amino-heteroaryl-benzothiazole-6-anilides [4].
Table 2: Critical Structural Features and Their Biomolecular Interactions
Structural Element | Molecular Properties | Role in Biomolecular Recognition |
---|---|---|
Benzothiazole core | Planar, aromatic, π-deficient | Stacking interactions with nucleobases/aromatic residues; hydrophobic contact |
2-Amino substituent | Hydrogen bond donor/acceptor | Critical for ATP-binding site engagement in kinases; RNA minor groove contacts |
C6-Carboxamide | Hydrogen bond acceptor/donor | Hydration modulation; specific H-bonds with target proteins/RNA |
N-(2-Hydroxyethyl) extension | Flexible hydrogen-bonding moiety | Access to solvent-exposed regions; improved solubility; additional H-bonding |
Benzothiazole derivatives exhibit a unique capacity to engage challenging biological targets, particularly non-canonical nucleic acid structures and allosteric protein sites. The planar benzothiazole system demonstrates selective recognition of RNA structural motifs, exemplified by 2-amino-1,3-benzothiazole-6-carboxamide's preferential binding (Kd ≈ 10-6 M) to the tandem r(UU:GA) mismatch motif within RNA hairpins [1]. This interaction extends beyond simple intercalation, with the benzothiazole nucleus stacking on the G-A sheared pair while the carboxamide and flanking bases form specific hydrogen-bonding networks. Such selectivity arises from the compound's ability to extend structural motifs by bridging non-canonical base pairs and adjacent Watson-Crick pairs, creating extended interaction surfaces inaccessible to conventional intercalators [1].
Protein targets similarly demonstrate susceptibility to benzothiazole engagement. The scaffold effectively inhibits diverse enzymes through allosteric modulation and cofactor competition. Plasmodium falciparum N-myristoyltransferase (PfNMT), a promising antimalarial target, is inhibited by benzothiazoles (IC50 < 50 μM) that exploit structural differences in the peptide-binding cavity relative to human isoforms [6]. In oncology, 2-aminobenzothiazoles potently inhibit kinases (e.g., CSF1R, IC50 = 1 nM [7]), BCL-XL, and heat shock proteins through interactions beyond the catalytic site. The hydroxyethyl modification in 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide specifically enhances interactions with solvent-exposed regions of target proteins, potentially improving selectivity profiles while maintaining low micromolar cellular potency against cancer cell lines [10]. This dual targeting capability positions benzothiazole derivatives as versatile chemical probes for structurally complex biomolecules involved in disease pathogenesis.
Table 3: Biomolecular Targeting Profiles of Benzothiazole Analogues
Target Category | Specific Target | Compound Example | Affinity/Activity | Structural Basis |
---|---|---|---|---|
RNA Structures | Tandem r(UU:GA) mismatch | 2-amino-1,3-benzothiazole-6-carboxamide | Moderate affinity | Stacking on G-A pair; H-bonding to flanking bases |
Protein Kinases | CSF1R | BLZ945 (Compound 1) | IC50 = 1 nM | Hinge region H-bonding; hydrophobic pocket occupancy |
Transferases | PfNMT (Plasmodium falciparum) | Benzothiazole derivatives | IC50 < 50 μM | Selective peptide-binding pocket interaction |
Apoptosis Regulators | BCL-XL | 2-Aminobenzothiazole conjugates | Sub-μM inhibition | Disruption of protein-protein interfaces |
Reference Table: Benzothiazole Derivatives Mentioned
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3